molecular formula C15H15F2NO5S B8734123 LY3020371

LY3020371

Cat. No.: B8734123
M. Wt: 359.3 g/mol
InChI Key: PVCLSZDVATUGHR-XJDZXMJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “LY3020371” is a complex organic molecule featuring multiple functional groups, including amine, hydroxyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the Bicyclic Core: This can be achieved through cycloaddition reactions or intramolecular cyclization.

    Introduction of Functional Groups: The amine, hydroxyl, and carboxylic acid groups can be introduced through selective functionalization reactions.

Industrial Production Methods

Industrial production would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO₄.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like LiAlH₄.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂.

    Reduction: LiAlH₄, NaBH₄.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Biomolecular Interactions: Studied for interactions with proteins and nucleic acids.

Medicine

    Drug Development: Potential candidate for drug development due to its unique structure and functional groups.

    Therapeutic Applications: Investigated for therapeutic applications in treating diseases.

Industry

    Materials Science: Used in the development of new materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1~{s},2~{r},3~{s},4~{s},5~{r},6~{r})-2-Azanyl-3-[[3,4-Dichlorophenyl]sulfanylmethyl]-4-Oxidanyl-Bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid
  • (1~{s},2~{r},3~{s},4~{s},5~{r},6~{r})-2-Azanyl-3-[[3,4-Dimethylphenyl]sulfanylmethyl]-4-Oxidanyl-Bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid

Uniqueness

The presence of fluorine atoms in the compound enhances its chemical stability and bioavailability compared to similar compounds. The bicyclic structure provides rigidity, which can improve binding affinity to molecular targets.

Properties

Molecular Formula

C15H15F2NO5S

Molecular Weight

359.3 g/mol

IUPAC Name

(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C15H15F2NO5S/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23)/t6-,9+,10+,11+,12-,15+/m1/s1

InChI Key

PVCLSZDVATUGHR-XJDZXMJWSA-N

Isomeric SMILES

C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F

Origin of Product

United States

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